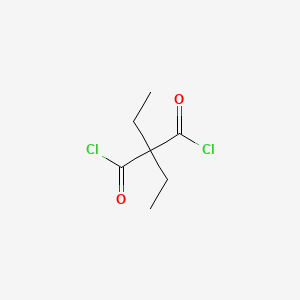
2-Chloro-4-methoxyphenylacetic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
Carboxylic acids like 2-Chloro-4-methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Applications De Recherche Scientifique
-
Herbicide Degradation
- Application : The compound 4-Chloro-2-Methylphenoxyacetic Acid (MCPA), which is structurally similar to 2-Chloro-4-methoxyphenylacetic acid, is used as a herbicide .
- Method : In a study, the degradation of MCPA in soil was observed when co-applied with a fungicide mixture consisting of mancozeb, metalaxyl-M, and chlorothalonil .
- Results : The study found that the fungicide mixture retarded the degradation of MCPA in soil. MCPA dissipation times were between 1.6 and 1.9 days without and 2.5–3.5 days with co-applied fungicides .
-
Advanced Oxidation Processes (AOPs)
- Application : Advanced oxidation processes are used for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), another compound similar to 2-Chloro-4-methoxyphenylacetic acid .
- Method : Various AOPs, including ozonation, photocatalytic, photo-Fenton, and electrochemical processes, are evaluated for their efficiency in degrading 2,4-D .
- Results : The study found that 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also showed high efficiencies of degradation and mineralization .
-
Esterification
- Application : 4-Methoxyphenylacetic acid, a compound similar to 2-Chloro-4-methoxyphenylacetic acid, can be used to prepare methyl 4-methoxyphenylacetate .
- Method : This is achieved by esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst .
- Results : The study did not provide specific results or outcomes for this process .
-
Synthesis of Metal Complexes
- Application : 4-Methoxyphenylacetic acid can be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
- Method : The specific methods of synthesis were not provided in the source .
- Results : The study did not provide specific results or outcomes for this process .
-
Perkin Reaction
-
Pesticide Degradation
- Application : The compound 4-Chloro-2-Methylphenoxyacetic Acid (MCPA), which is structurally similar to 2-Chloro-4-methoxyphenylacetic acid, is used as a pesticide .
- Method : In a study, the degradation of MCPA in soil was observed when co-applied with a fungicide mixture consisting of mancozeb, metalaxyl-M, and chlorothalonil .
- Results : The study found that the fungicide mixture retarded the degradation of MCPA in soil. MCPA dissipation times were between 1.6 and 1.9 days without and 2.5–3.5 days with co-applied fungicides .
-
Antiviral Activity
- Application : Indole derivatives, which are structurally similar to 2-Chloro-4-methoxyphenylacetic acid, have been reported to have antiviral properties .
- Method : In a study, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral activity .
- Results : One of the tested compounds showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Synthesis of Bioactive Natural Products and Conducting Polymers
- Application : Phenol derivatives, which are structurally similar to 2-Chloro-4-methoxyphenylacetic acid, are used as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Method : Various synthesis methods have been developed for the preparation of m-aryloxy phenols .
- Results : The study did not provide specific results or outcomes for this process .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINVBFAPQYQPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400869 | |
| Record name | (2-chloro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxyphenylacetic acid | |
CAS RN |
91367-09-8 | |
| Record name | (2-chloro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxy-phenyl-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

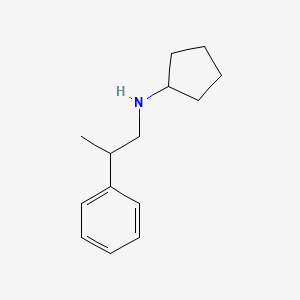
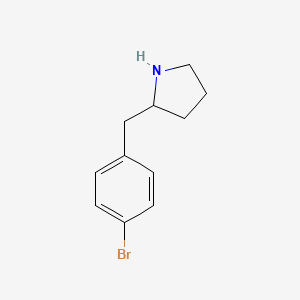
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
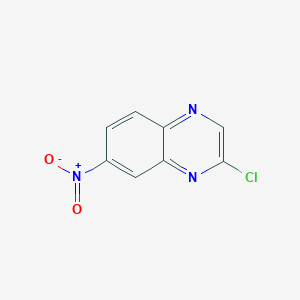
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)
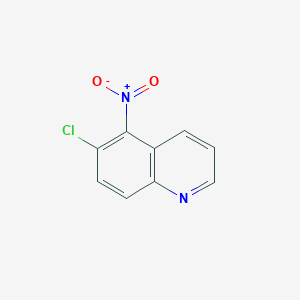
![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)
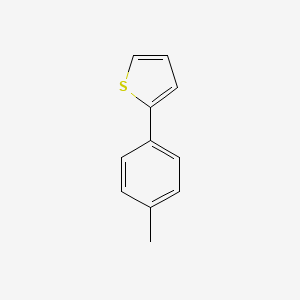
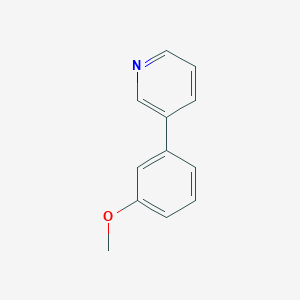
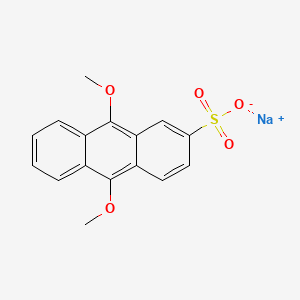
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
